molecular formula C8H15NO6 B12413125 D-N-Acetylgalactosamine-d3,18O

D-N-Acetylgalactosamine-d3,18O

Cat. No.: B12413125
M. Wt: 226.23 g/mol
InChI Key: MBLBDJOUHNCFQT-GVMIIBBVSA-N
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Description

D-N-Acetylgalactosamine-d3,18O is a stable isotope-labeled derivative of N-acetyl-D-galactosamine (GalNAc), a monosaccharide critical to glycoprotein and glycolipid biosynthesis. The compound incorporates three deuterium atoms (d3) and an oxygen-18 isotope, replacing specific hydrogen and oxygen atoms in the native GalNAc structure (C₈H₁₅NO₆). This isotopic labeling enhances its utility in pharmacokinetic studies, metabolic tracing, and nuclear magnetic resonance (NMR) spectroscopy, where isotopic substitution reduces signal overlap and improves detection sensitivity .

GalNAc itself is a key component of mucin-type O-linked glycans and is involved in cellular recognition processes, including pathogen-host interactions . The deuterated and ¹⁸O-labeled variant retains the biochemical functionality of GalNAc while offering distinct advantages in research applications requiring isotopic discrimination .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

226.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8-/m0/s1/i1D3,12+2

InChI Key

MBLBDJOUHNCFQT-GVMIIBBVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=[18O])N[C@@H](C=O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-N-Acetylgalactosamine-d3,18O typically involves the incorporation of deuterium and oxygen-18 isotopes into the N-Acetyl-D-galactosamine molecule. This can be achieved through various chemical reactions, including the use of deuterated reagents and isotopically labeled water. The reaction conditions often require precise control of temperature, pH, and reaction time to ensure the successful incorporation of the isotopes.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This may include the use of specialized reactors and purification techniques such as chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

D-N-Acetylgalactosamine-d3,18O can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or aldehydes.

    Reduction: Formation of alcohols or other reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Acetylgalactosaminic acid, while reduction could produce N-Acetylgalactosaminol.

Scientific Research Applications

D-N-Acetylgalactosamine-d3,18O has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of carbohydrate metabolism.

    Biology: Helps in studying glycosylation processes and the role of glycoproteins in cellular functions.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of diseases related to glycosylation disorders.

    Industry: Applied in the production of isotopically labeled compounds for research and development purposes.

Mechanism of Action

The mechanism by which D-N-Acetylgalactosamine-d3,18O exerts its effects involves its incorporation into glycoproteins and glycolipids. This incorporation allows researchers to track and analyze the metabolic pathways and interactions of these molecules. The molecular targets include various enzymes involved in glycosylation, such as glycosyltransferases, which facilitate the addition of sugar moieties to proteins and lipids.

Comparison with Similar Compounds

Non-Isotopic N-Acetyl-D-Galactosamine (GalNAc)

Property GalNAc (C₈H₁₅NO₆) D-N-Acetylgalactosamine-d3,18O
Molecular Weight 221.21 g/mol ~224–226 g/mol (estimated)
Isotopic Features Natural abundance isotopes ³H (d3) and ¹⁸O substitutions
Applications Glycoprotein synthesis, cell signaling studies Metabolic tracing, drug development, NMR studies
Metabolic Stability Subject to enzymatic hydrolysis Enhanced resistance to metabolic degradation due to deuterium kinetic isotope effect

Key Differences :

  • The deuterated/¹⁸O variant is metabolically "heavier," enabling precise tracking in mass spectrometry and reducing background noise in isotopic assays .
  • Native GalNAc is widely used in glycobiology for glycan assembly, while the labeled form is specialized for mechanistic studies requiring isotopic resolution .

Fluorinated N-Acetyl-D-Galactosamine Analogs

Fluorinated analogs, such as 3-deoxy-3-fluoro-D-galactosamine, are synthesized via deoxyfluorination to study enzyme-substrate interactions or inhibit glycosyltransferases .

Property Fluorinated GalNAc Analogs This compound
Structural Modifications Fluorine substitution at C-3 or C-4 positions Isotopic substitution without altering covalent structure
Applications Enzyme inhibition, glycan engineering Metabolic flux analysis, pharmacokinetics
Impact on Bioactivity Alters substrate binding to enzymes (e.g., glycosyltransferases) Retains native bioactivity with enhanced detection capabilities

Key Differences :

  • Fluorination modifies electronic and steric properties, making analogs useful for probing enzymatic mechanisms . In contrast, isotopic labeling preserves the native structure while improving analytical detectability .

N-Acetyl-D-Lactosamine (LacNAc)

LacNAc (Galβ1-4GlcNAc) is a disaccharide containing GalNAc linked to N-acetylglucosamine (GlcNAc). It is a structural component of complex glycans and a ligand for galectins .

Property LacNAc (C₁₄H₂₅NO₁₁) This compound
Molecular Structure Disaccharide (GalNAc + GlcNAc) Monosaccharide with isotopic labels
Function Cell-cell adhesion, immune response modulation Isotopic tracer for monosaccharide metabolism
Research Use Glycan array studies, lectin binding assays Drug development, metabolic pathway mapping

Key Differences :

  • LacNAc’s disaccharide structure enables multivalent interactions in glycan recognition, whereas the labeled GalNAc derivative focuses on monosaccharide-level metabolic studies .

Other Amino Sugars (e.g., Kanamycin, Desosamine)

Amino sugars like kanamycin (3-amino-D-glucose) and desosamine (3-amino-3,4-dideoxyhexose) share functional similarities with GalNAc but differ in stereochemistry and biological roles .

Property Kanamycin/Desosamine This compound
Structural Features Amino groups at non-C2 positions, varied deoxygenation patterns C2 acetylation, isotopic labels
Applications Antibiotics (kanamycin), macrolide biosynthesis (desosamine) Isotopic tracing, glycobiology tools
Biological Role Disrupt bacterial protein synthesis Participate in eukaryotic glycosylation pathways

Key Differences :

  • Kanamycin and desosamine are primarily antimicrobial, whereas GalNAc derivatives are involved in host glycosylation and cellular communication .

Conjugated Forms (e.g., N-Acetyl-D-Galactosamine–Agarose)

GalNAc conjugated to agarose is used in affinity chromatography to purify lectins or glycosidases .

Property GalNAc–Agarose Conjugates This compound
Form Immobilized on solid support Soluble, isotopically labeled
Applications Protein purification, lectin isolation In vitro/in vivo metabolic studies
Utility High specificity for glycan-binding proteins High sensitivity in tracer experiments

Key Differences :

  • Conjugated GalNAc serves as a stationary-phase tool, while the labeled variant is a dynamic probe in solution-based assays .

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